molecular formula C19H21N3O5S B3006126 Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618080-13-0

Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B3006126
CAS No.: 618080-13-0
M. Wt: 403.45
InChI Key: VVELYOAROWABBY-UHFFFAOYSA-N
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Description

Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a sophisticated tetrahydropyrimidothiazine derivative designed for pharmaceutical research and development. This compound features a complex molecular architecture comprising a pyrimido[2,1-b][1,3]thiazine core structure, which represents a privileged scaffold in medicinal chemistry with potential for diverse biological activities. The molecular structure incorporates an isobutyl ester moiety at the 7-position, a methyl group at the 8-position, and a strategically important 2-nitrophenyl substituent at the 6-position of the tetrahydropyrimidothiazine ring system. This specific arrangement of functional groups contributes to the compound's unique electronic properties, stereochemistry, and potential for target engagement. Compounds within this structural class have demonstrated significant research value in early-stage drug discovery, particularly as building blocks for the development of novel therapeutic agents targeting cardiovascular diseases, metabolic disorders, and other conditions. The nitrophenyl-substituted tetrahydropyrimidothiazine scaffold may serve as a key intermediate in the synthesis of more complex molecules with improved pharmacological profiles. Researchers utilize this chemical entity in investigating structure-activity relationships, mechanism of action studies, and as a precursor for further chemical modification. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

2-methylpropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-11(2)10-27-18(24)16-12(3)20-19-21(15(23)8-9-28-19)17(16)13-6-4-5-7-14(13)22(25)26/h4-7,11,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVELYOAROWABBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. This article explores the compound's structure, mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimido[2,1-b][1,3]thiazines characterized by a fused ring system. Its structural features include:

  • Molecular Formula : C18H19N3O5S
  • Molecular Weight : 361.4 g/mol
  • IUPAC Name : this compound

The presence of functional groups such as nitrophenyl and carboxylate enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The nitrophenyl group can undergo redox reactions and may interact with enzymes or receptors within biological systems. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by fitting into their active sites.
  • Reactive Intermediate Formation : The nitrophenyl group can generate reactive intermediates that may interact with biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Research has indicated potential anticancer properties through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares its pyrimidothiazine core with several analogs but differs in substituents, which critically influence reactivity and bioactivity:

Compound Name Core Structure Position 6 Substituent Position 8 Group Ester Group Key Properties/Effects
Target Compound Pyrimidothiazine 2-Nitrophenyl Methyl Isobutyl High electron deficiency; moderate lipophilicity
Isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate Pyrimidothiazine 4-Iodophenyl Methyl Isobutyl Bulky, polarizable substituent; enhanced halogen interactions
Isobutyl 6-(3-phenoxyphenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate Pyrimidothiazine 3-Phenoxyphenyl Methyl Isobutyl Ether group increases lipophilicity
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate Pyrimidothiazine 4-Fluorophenyl Methyl Ethyl Electronegative substituent; lower logP
2-(4-Chlorophenyl)-8-(methylthio)-pyrimidooxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine 4-Chlorophenyl Methylthio N/A (carbonitrile) Methylthio acts as a leaving group; higher reactivity

Key Observations:

  • Position 8 Groups : The methyl group in the target compound reduces leaving-group capability compared to methylthio in oxazine analogs, limiting nucleophilic substitution reactions .
  • Ester Groups : The isobutyl ester in the target compound likely improves metabolic stability and membrane permeability compared to ethyl esters (e.g., in ).

Electronic and Reactivity Profiles

  • Nitro Group Effects: The 2-nitrophenyl group increases electron deficiency in the pyrimidothiazine ring, favoring interactions with electron-rich biological targets. This contrasts with 4-fluorophenyl (inductive electron withdrawal) and 3-phenoxyphenyl (resonance effects) .

Crystallographic and Solid-State Properties

  • Ring Puckering : Pyrimidothiazine analogs (e.g., ) display puckered conformations in crystal structures, with deviations up to 0.224 Å from planarity. The nitro group in the target compound may alter hydrogen-bonding patterns (C–H···O vs. C–H···N/F in others) .
  • Hydrogen Bonding : The nitro group’s strong dipole could enhance intermolecular interactions compared to halogens (e.g., iodine in ) or ethers (in ) .

Q & A

Q. What experimental strategies are recommended for synthesizing Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate, and how can reaction yields be optimized?

Methodological Answer:

  • One-pot multi-step synthesis : Employ a sequential reaction protocol using glacial acetic acid and acetic anhydride as solvents, with sodium acetate as a catalyst, under reflux conditions (8–10 hours). This method minimizes intermediate isolation and improves efficiency .
  • Recrystallization : Use ethyl acetate or ethanol for recrystallization to enhance purity and yield (e.g., 78% yield reported for analogous thiazolopyrimidine derivatives) .
  • Monitoring : Track reaction progress via TLC or HPLC, focusing on nitro-group reduction and cyclization steps critical for forming the tetrahydropyrimido-thiazine core.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Multi-spectral approach :
    • 1H/13C NMR : Assign signals for the isobutyl ester (δ ~1.0–1.2 ppm for methyl groups), nitrophenyl protons (δ ~7.5–8.5 ppm), and thiazine ring protons (δ ~3.5–5.0 ppm) .
    • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm mass accuracy .
  • X-ray crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve conformational details, such as ring puckering and dihedral angles .

Q. What are the key challenges in resolving the crystal structure of this compound, and how can they be addressed?

Methodological Answer:

  • Data collection : Use high-resolution synchrotron radiation for twinned or low-quality crystals. SHELXD and SHELXE are robust for phasing .
  • Refinement : Apply riding models for H-atoms and constrain thermal parameters (Uiso) for methyl groups. Address disorder in the isobutyl chain using PART instructions in SHELXL .
  • Validation : Cross-check with PLATON or CCDC tools to ensure geometric plausibility and hydrogen-bonding consistency .

Advanced Research Questions

Q. How does the nitro-phenyl substituent influence the compound’s conformational stability and intermolecular interactions?

Methodological Answer:

  • Conformational analysis : Calculate Cremer-Pople puckering parameters (e.g., θ, φ) to quantify ring distortion in the tetrahydropyrimidine moiety. For example, deviations >0.2 Å from the mean plane indicate a flattened boat conformation .
  • Intermolecular interactions : Map hydrogen-bonding networks (C—H···O) using graph-set analysis (e.g., Etter’s rules). The nitro group often participates in bifurcated bonds, stabilizing crystal packing along specific axes .

Q. What computational methods are suitable for predicting the biological activity of this compound, given its structural complexity?

Methodological Answer:

  • QSAR modeling : Use Gaussian or DFT calculations to correlate electronic properties (e.g., nitro-group electron-withdrawing effects) with activity. Parameterize steric effects of the isobutyl ester .
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., kinases or proteases). Focus on the thiazine ring’s orientation in binding pockets .

Q. How can researchers reconcile discrepancies between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

  • Dynamic effects : NMR may average conformers (e.g., chair vs. boat ring forms), while X-ray captures static snapshots. Use variable-temperature NMR to detect conformational exchange .
  • Tautomerism : Investigate keto-enol equilibria using DMSO-d6 solvent shifts or NOE experiments. Crystallography often stabilizes one tautomer .

Q. What strategies are effective for modifying the 2-nitrophenyl group to enhance solubility without compromising activity?

Methodological Answer:

  • Derivatization : Replace the nitro group with polar substituents (e.g., —COOH or —SO3H) via Pd-catalyzed cross-coupling. Monitor solubility changes using shake-flask assays .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEG-linked groups) on the phenyl ring. Assess stability via HPLC under physiological conditions .

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